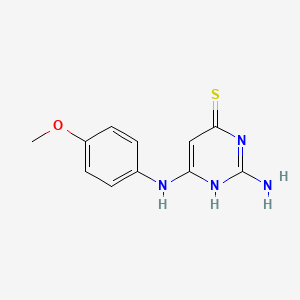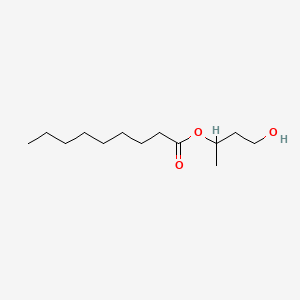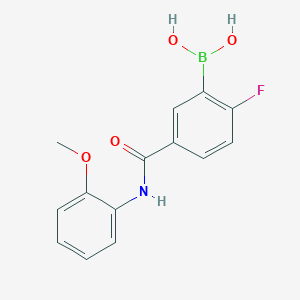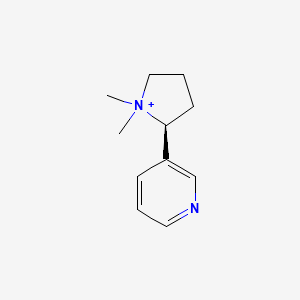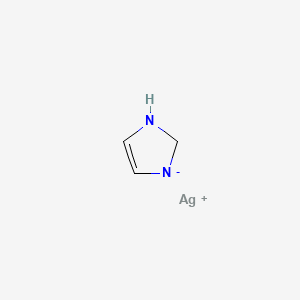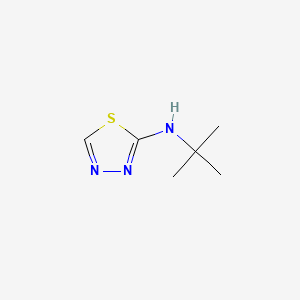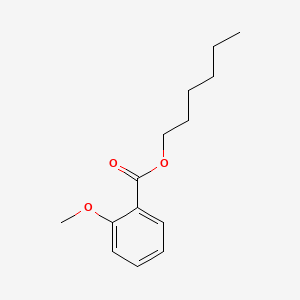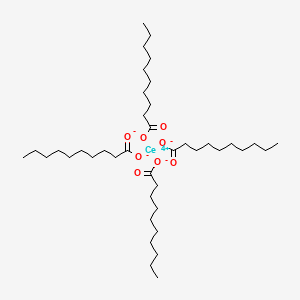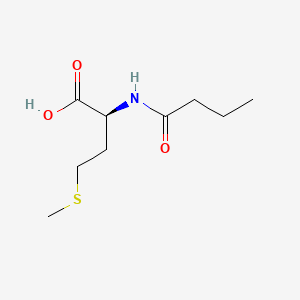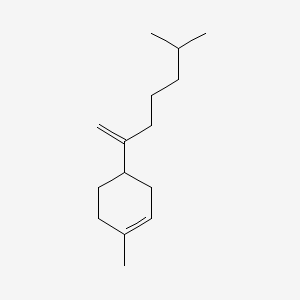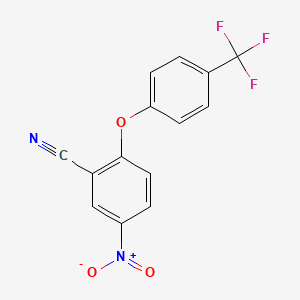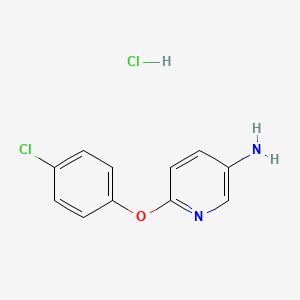
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is a chemical compound with the molecular formula C11H9ClN2O·HCl It is a derivative of pyridine, substituted with a chlorophenoxy group at the 6-position and an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-aminopyridine.
Formation of 4-Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the 4-chlorophenoxide ion, which is then reacted with 3-aminopyridine to form the 6-(4-chlorophenoxy)pyridin-3-amine intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 6-(4-chlorophenoxy)pyridin-3-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amine or amide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amines or amides.
Coupling: Products include biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group enhances its binding affinity, while the amine group facilitates interactions with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Bromophenoxy)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenoxy)pyridin-3-amine: Similar structure but with a methyl group instead of chlorine.
6-(4-Fluorophenoxy)pyridin-3-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. These properties influence its reactivity and binding affinity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
31011-27-5 |
|---|---|
Molekularformel |
C11H10Cl2N2O |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
6-(4-chlorophenoxy)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H |
InChI-Schlüssel |
BFWXEHXOTGNYCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


